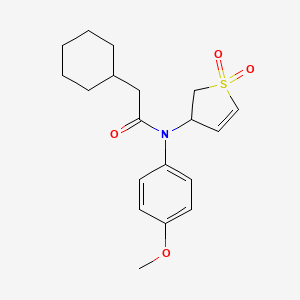

2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-24-18-9-7-16(8-10-18)20(17-11-12-25(22,23)14-17)19(21)13-15-5-3-2-4-6-15/h7-12,15,17H,2-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYMGWNOSTFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a thiophene derivative with dioxido functionality, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 373.45 g/mol. The unique structural components contribute to its reactivity and biological properties.

Preliminary studies indicate that 2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide may exhibit the following mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interaction with various receptors could lead to modulation of signaling pathways, influencing cellular responses.

- Antimicrobial Activity : Initial findings suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic functions.

Biological Activity Studies

Research has focused on the compound's effects in vitro and in vivo. Key findings include:

-

Anticancer Activity :

- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : A study reported a significant reduction in tumor size in xenograft models treated with the compound compared to controls.

-

Antimicrobial Properties :

- The compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

- Case Study : In a recent trial, the compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.

-

Anti-inflammatory Effects :

- Research indicates that the compound may reduce inflammatory markers in animal models of induced inflammation.

- Case Study : In a model of acute inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds underscores the unique biological activity profile of 2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Acetylthio-N-(4-methoxyphenyl)acetamide | Thiophene core | Moderate anticancer activity |

| N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Chlorophenyl group | Antimicrobial properties |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-acetamide | Lacks cyclohexyl group | Limited activity |

Comparison with Similar Compounds

Substituent Effects

- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound likely increases lipophilicity compared to analogs with aromatic substituents (e.g., chlorobenzyl in or benzothiazole in ). This may enhance membrane permeability but reduce aqueous solubility.

- 4-Methoxyphenyl : This group is recurrent in antimicrobial agents (e.g., ) and may facilitate hydrogen bonding or π-π stacking in target interactions.

Physicochemical Properties

- Lipophilicity : The cyclohexyl group may increase logP compared to analogs with smaller aliphatic or aromatic substituents.

- Metabolic Stability : Sulfone-containing analogs (e.g., ) exhibit reduced susceptibility to cytochrome P450 oxidation, suggesting similar advantages for the target compound.

Q & A

Q. What are the key structural features of 2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)acetamide that influence its reactivity and biological activity?

The compound’s structure includes:

- Cyclohexyl group : Enhances lipophilicity, influencing membrane permeability and pharmacokinetics.

- 1,1-Dioxido-2,3-dihydrothiophene ring : Provides polarity and hydrogen-bonding capacity, critical for target interactions.

- 4-Methoxyphenyl group : Electron-donating methoxy moiety modulates electronic properties and binding affinity.

Q. Methodological Analysis :

- Use X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Employ NMR spectroscopy (1H/13C) to verify substituent positions and dynamic behavior in solution .

- Mass spectrometry (MS) ensures molecular weight confirmation and purity assessment .

Q. How can researchers optimize the synthetic yield of this compound?

Synthesis Protocol :

Stepwise Functionalization : Begin with cyclohexylacetic acid activation (e.g., using thionyl chloride) followed by coupling to the dihydrothiophene sulfone intermediate .

Critical Reaction Parameters :

- Solvent : Anhydrous ethanol or methanol for amine coupling steps .

- Temperature : 60–80°C for amide bond formation, monitored via TLC.

- Catalysts : Use DMAP (4-dimethylaminopyridine) for acylations.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Yield Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, reaction time) .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclohexyl (δ 1.2–2.0 ppm), dihydrothiophene sulfone (δ 3.5–4.5 ppm), and methoxyphenyl (δ 3.8 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H25NO4S) with <2 ppm error .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemical assignments .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Approach :

Quantum Chemical Calculations :

- Use DFT (Density Functional Theory) to map electrostatic potential surfaces and identify reactive sites .

- Calculate binding energies with target proteins (e.g., COX-2, kinases) using molecular docking (AutoDock Vina).

Reaction Path Prediction :

- Apply ICReDD’s workflow to predict feasible synthetic routes for derivatives (e.g., halogenation at the methoxyphenyl group) .

ADMET Prediction :

- Use SwissADME or ADMETLab to optimize logP, solubility, and metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data?

Case Study : If one study reports anti-inflammatory activity (IC50 = 10 µM) while another shows no effect:

Assay Validation :

- Replicate experiments using standardized protocols (e.g., LPS-induced TNF-α suppression in macrophages).

- Include positive controls (e.g., dexamethasone) and validate cell line integrity (STR profiling) .

Structural Confirmation :

- Verify compound identity via HPLC-MS and NMR to rule out batch variability .

Meta-Analysis :

- Compare dose-response curves, exposure times, and solvent systems (DMSO vs. aqueous buffers) across studies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodology :

Derivative Synthesis :

- Modify substituents systematically (e.g., replace methoxy with ethoxy, halogens, or nitro groups) .

Biological Screening :

- Test derivatives against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS).

Data Analysis :

- Use multivariate regression (e.g., PLS or CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Scale-Up Framework :

Process Optimization :

Purification :

- Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to reduce costs .

Quality Control :

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

Experimental Design :

- In Vitro :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z′-factor >0.5 .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assay .

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.